Cas no 1160248-06-5 (Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate)
![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1160248-06-5x500.png)
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
- SY012036
- AM802992
- AB1008721
- AX8280584
- imidazo[1,5-a]pyrazine-1-carboxylic acid,8-chloro-,ethyl ester
- N13248
- DS-17236
- AKOS015951172
- DTXSID20693418
- DB-060836
- A936995
- Ethyl8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
- 1160248-06-5
- Imidazo[1,5-a]pyrazine-1-carboxylic acid, 8-chloro-, ethyl ester
- Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
-
- MDL: MFCD12198778
- インチ: 1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3
- InChIKey: SHXCCYAOBRFKJH-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=C(C(=O)OC([H])([H])C([H])([H])[H])N=C([H])N2C([H])=C([H])N=1
計算された属性
- せいみつぶんしりょう: 225.0305042g/mol
- どういたいしつりょう: 225.0305042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 56.5
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168678-100mg |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95%+ | 100mg |
$73 | 2023-03-05 | |
Chemenu | CM168678-250mg |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95%+ | 250mg |
$241 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112576-250mg |
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95% | 250mg |
¥916.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112576-1g |
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95% | 1g |
¥2098.00 | 2024-08-09 | |
1PlusChem | 1P000BVO-250mg |
Imidazo[1,5-a]pyrazine-1-carboxylic acid, 8-chloro-, ethyl ester |
1160248-06-5 | 95+% | 250mg |
$174.00 | 2023-12-26 | |
A2B Chem LLC | AA14596-100mg |
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95+% | 100mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | AA14596-250mg |
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95+% | 250mg |
$198.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79780-100mg |
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95% | 100mg |
¥669.0 | 2024-07-19 | |
Chemenu | CM168678-1g |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95%+ | 1g |
$274 | 2023-03-05 | |
eNovation Chemicals LLC | Y0996252-5g |
ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate |
1160248-06-5 | 95% | 5g |
$1000 | 2024-08-02 |
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylateに関する追加情報
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5): A Comprehensive Overview
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Chemical Structure and Properties
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is characterized by its distinctive molecular structure, which includes an imidazopyrazine core with a chloro substituent at the 8-position and an ethyl ester group at the 1-carboxylate position. The molecular formula of this compound is C9H9ClN4O2, with a molecular weight of approximately 232.65 g/mol. The presence of the chloro substituent imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The physical properties of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics facilitate its use in a wide range of experimental conditions, including in vitro assays and in vivo studies. Additionally, the compound exhibits good thermal stability, which is crucial for maintaining its integrity during synthesis and storage.
Synthesis Methods
The synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has been extensively studied and optimized to achieve high yields and purity. One common synthetic route involves the reaction of 8-chloroimidazo[1,5-a]pyrazine with ethyl chloroformate in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic substitution at the carboxylic acid group, leading to the formation of the desired ester derivative.
Recent advancements in synthetic methodologies have also explored alternative approaches to improve the efficiency and scalability of the synthesis process. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields. Additionally, green chemistry principles have been applied to minimize environmental impact by using eco-friendly solvents and catalysts.
Biological Properties and Applications
Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has demonstrated a range of biological activities that make it a valuable compound for pharmaceutical research. One of its most notable properties is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can selectively inhibit certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has also been investigated for its anti-inflammatory effects. Research has indicated that it can modulate inflammatory responses by interfering with signaling pathways associated with cytokine production and immune cell activation. These findings suggest potential applications in treating inflammatory diseases such as arthritis and asthma.
Clinical Trials and Therapeutic Potential
The therapeutic potential of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has been explored through various preclinical studies and early-stage clinical trials. Preclinical studies have demonstrated promising results in animal models of cancer and inflammation, showing significant efficacy in reducing tumor growth and alleviating inflammatory symptoms.
In clinical trials, this compound has been evaluated for its safety and efficacy in human subjects. Early-phase trials have reported favorable safety profiles with minimal adverse effects observed at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
Current Research Trends and Future Directions
The ongoing research on Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is focused on several key areas. One area of interest is the optimization of its pharmacokinetic properties to enhance its bioavailability and reduce dosing frequency. This involves modifying the chemical structure or developing prodrugs that can be metabolized in vivo to release the active compound.
Another area of active research is the exploration of combination therapies involving Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. Studies are underway to evaluate its synergistic effects when used in conjunction with other drugs targeting different pathways involved in disease progression. This approach aims to achieve better therapeutic outcomes while minimizing side effects.
In conclusion, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and favorable safety profile make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, opening up exciting possibilities for future drug discovery efforts.
1160248-06-5 (Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate) 関連製品
- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)
- 63122-37-2(N-(prop-2-en-1-yl)thiophene-2-carboxamide)
- 14472-80-1(4-(4-Chlorophenyl)cyclohexanone)
- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)
- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)
- 1388072-38-5(3-[3-(trifluoromethyl)phenyl]azetidin-3-ol)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)



